2-{[[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL
Overview
Description
2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a bisphenol structure with isobutylimino and methylcyclohexyl groups, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] typically involves a multi-step process. One common method includes the reaction of 4-methyl-6-(1-methylcyclohexyl)phenol with formaldehyde and isobutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the bisphenol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and resins due to its structural stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress or modulation of signaling pathways related to inflammation.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar bisphenol structure but lacks the isobutylimino and methylcyclohexyl groups.
Bisphenol F: Another bisphenol compound with different substituents.
Uniqueness
2,2’-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol] is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl-(2-methylpropyl)amino]methyl]-4-methyl-6-(1-methylcyclohexyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51NO2/c1-24(2)21-35(22-27-17-25(3)19-29(31(27)36)33(5)13-9-7-10-14-33)23-28-18-26(4)20-30(32(28)37)34(6)15-11-8-12-16-34/h17-20,24,36-37H,7-16,21-23H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRYBMOQMOCFPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN(CC3=C(C(=CC(=C3)C)C4(CCCCC4)C)O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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